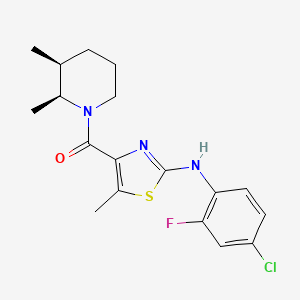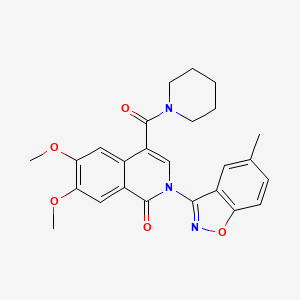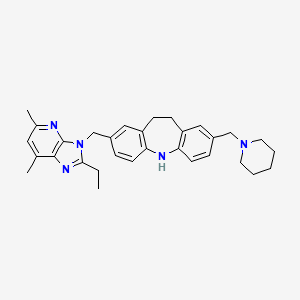
Oryzatensin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oryzatensin is a bioactive peptide derived from rice albumin. It is composed of nine amino acids with the sequence Gly-Tyr-Pro-Met-Tyr-Pro-Leu-Pro-Arg . This peptide has been identified for its unique biological activities, including ileum-contracting and immunomodulating properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oryzatensin can be synthesized through enzymatic hydrolysis of rice albumin. The process involves the use of trypsin, an enzyme that breaks down proteins into peptides . The specific conditions for this enzymatic reaction include maintaining an optimal pH and temperature to ensure efficient hydrolysis.
Industrial Production Methods: In an industrial setting, this compound is produced by isolating rice albumin and subjecting it to enzymatic hydrolysis using trypsin. The resulting peptide mixture is then purified using techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Oryzatensin primarily undergoes hydrolysis reactions due to its peptide nature. It can be broken down into smaller peptides or amino acids through enzymatic or chemical hydrolysis.
Common Reagents and Conditions:
Enzymatic Hydrolysis: Trypsin is commonly used for the hydrolysis of this compound.
Chemical Hydrolysis: Strong acids or bases can also be used to hydrolyze this compound under controlled conditions.
Major Products Formed: The major products formed from the hydrolysis of this compound are smaller peptides and free amino acids, which can be further analyzed for their biological activities .
Scientific Research Applications
Oryzatensin has been extensively studied for its various biological activities:
Immunomodulation: this compound promotes phagocytic activity in polymorphonuclear leukocytes and enhances the production of superoxide anions from peripheral leukocytes.
Neurological Effects: It has been shown to improve amnesia induced by scopolamine and ischemia.
Appetite Regulation: this compound suppresses food intake, possibly through the generation of prostaglandin E2 and activation of EP4 receptors.
Cancer Research:
Mechanism of Action
Oryzatensin exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Oryzatensin is unique among bioactive peptides due to its specific sequence and biological activities. Similar compounds include:
Properties
Molecular Formula |
C52H76N12O12S |
|---|---|
Molecular Weight |
1093.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C52H76N12O12S/c1-30(2)26-37(48(72)62-22-6-10-41(62)46(70)59-36(51(75)76)8-4-21-56-52(54)55)61-47(71)42-11-7-24-64(42)50(74)39(28-32-14-18-34(66)19-15-32)60-44(68)35(20-25-77-3)58-45(69)40-9-5-23-63(40)49(73)38(57-43(67)29-53)27-31-12-16-33(65)17-13-31/h12-19,30,35-42,65-66H,4-11,20-29,53H2,1-3H3,(H,57,67)(H,58,69)(H,59,70)(H,60,68)(H,61,71)(H,75,76)(H4,54,55,56)/t35-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |
InChI Key |
CUWIGJUCRMYFBS-BXXNOCLASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCSC)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCSC)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-[(2-Anilino-4-oxo-5-thiazolylidene)methyl]-2,5-dimethyl-1-pyrrolyl]benzenesulfonamide](/img/structure/B10798754.png)
![5-[[1-(4-Iodophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10798764.png)
![4-[2,5-Dimethyl-3-[(4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]pyrrol-1-yl]benzonitrile](/img/structure/B10798772.png)


![(8R,9R,13R,14R,17R)-17-[(1R)-1-[2-(dimethylamino)ethylamino]ethyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B10798795.png)

![N-[5-[3-[2-(Cyclopropylmethylamino)pyrimidin-4-yl]-7-[(dimethylamino)methyl]-6-methylimidazo[1,2-a]pyridin-2-yl]-2-fluorophenyl]methanesulfonamide](/img/structure/B10798809.png)
![Tert-butyl 3-benzyl-4-[4-[4-(trifluoromethoxy)phenyl]triazole-1-carbonyl]piperazine-1-carboxylate](/img/structure/B10798811.png)

![1-[6-(4-Methylphenyl)-[1,3]oxazolo[4,5-b]pyridin-2-yl]-6-phenylhexan-1-one](/img/structure/B10798822.png)


![5-((6-([1,1'-biphenyl]-4-yl)-5-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic acid](/img/structure/B10798848.png)
